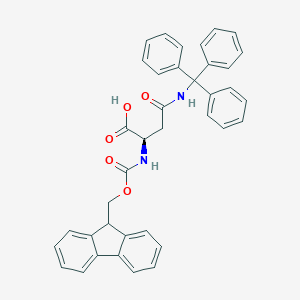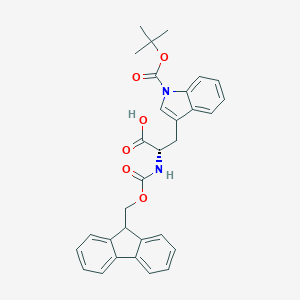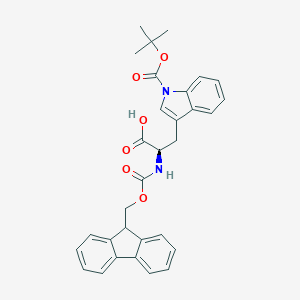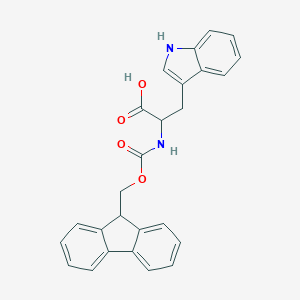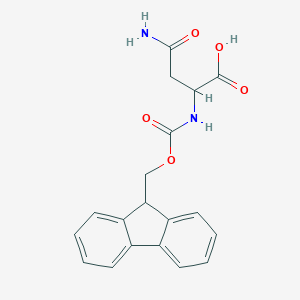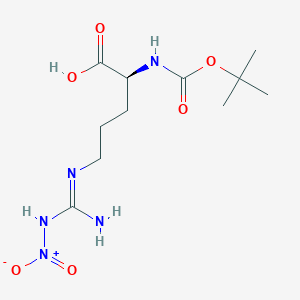
Boc-Asn(Trt)-OH
Descripción general
Descripción
“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .Aplicaciones Científicas De Investigación
Boc-Asn(Trt)-OH is highly soluble in dichloromethane (CH2Cl2) and can be efficiently coupled in solid-phase peptide synthesis. It has been used in synthesizing specific peptides without significant loss of the trityl group during standard deprotection processes (Carey Ri et al., 2009).
The derivatives of this compound, such as Boc-Asn(Trt)-OPfp, have been utilized in the synthesis of complex peptides. These peptides have applications in various fields, including the development of pharmaceuticals and the study of biological processes (R. I. Carey et al., 1996).
This compound is used in the preparation of S-Trt Cys, a precursor for the synthesis of protected NMe-Cys, which has applications in creating a range of S-protected derivatives. This methodology has broadened the scope of peptide synthesis (E. Marcucci et al., 2008).
It is involved in the derivatization of DL-amino acids for separation by liquid chromatography, highlighting its role in analytical chemistry and purification processes (H. Brückner & M. Lüpke, 1995).
This compound is also used in the synthesis of peptides with biomedical relevance, such as those involved in Alzheimer's disease research. Its use in solid-phase peptide synthesis (SPPS) demonstrates its critical role in advancing medical research (G. Shapiro et al., 1996).
Safety and Hazards
“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .
Mecanismo De Acción
Target of Action
Boc-Asn(Trt)-OH is primarily used in peptide synthesis . The compound’s primary targets are the amino acids in the peptide chain that it is being used to construct . The role of this compound is to protect the asparagine (Asn) amino acid during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as cleavage and deprotection, which is a crucial step in peptide synthesis . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway . The downstream effects of this pathway include the creation of new peptides, which can then go on to perform a variety of functions in the body, depending on their specific amino acid sequence.
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by factors such as the specific conditions under which the peptide synthesis is carried out .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide with the asparagine (Asn) amino acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the specific reagents and reaction conditions selected for the peptide synthesis process can impact the effectiveness of the cleavage and deprotection steps . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464258 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132388-68-2 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





